molecular formula C10H12N2O B11914800 2-Isopropylbenzo[d]oxazol-7-amine

2-Isopropylbenzo[d]oxazol-7-amine

Cat. No.: B11914800
M. Wt: 176.21 g/mol
InChI Key: MNLSJRDJNBYMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylbenzo[d]oxazol-7-amine: is a heterocyclic compound belonging to the oxazole family. It has a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylbenzo[d]oxazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with isopropyl bromide in the presence of a base, followed by cyclization to form the benzoxazole ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylbenzo[d]oxazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzoxazole derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Chemistry: 2-Isopropylbenzo[d]oxazol-7-amine is used as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzoxazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways. Its ability to interact with enzymes and receptors makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-Isopropylbenzo[d]oxazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but the compound’s ability to bind to specific sites on proteins is a key factor in its mechanism of action .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Isopropylbenzo[d]oxazol-7-amine exhibits unique properties due to the position of the isopropyl group on the benzoxazole ring. This structural difference can influence its reactivity, stability, and biological activity. For instance, the presence of the isopropyl group at the 7-position may enhance its ability to interact with specific molecular targets, making it more effective in certain applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-propan-2-yl-1,3-benzoxazol-7-amine

InChI

InChI=1S/C10H12N2O/c1-6(2)10-12-8-5-3-4-7(11)9(8)13-10/h3-6H,11H2,1-2H3

InChI Key

MNLSJRDJNBYMMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC(=C2O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.